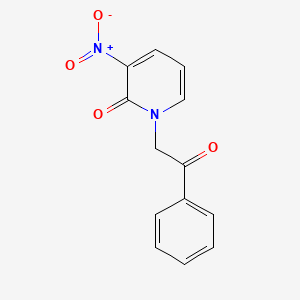![molecular formula C11H10N2O3 B2755486 Spiro[chroman-4,4'-imidazolidine]-2',5'-dione CAS No. 66892-54-4](/img/structure/B2755486.png)
Spiro[chroman-4,4'-imidazolidine]-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds are compounds that have at least two molecular rings with only one common atom . They may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . Chroman-4-one or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . There are various methods to synthesize spiro compounds, such as acid-promoted annulation reaction and one-pot synthesis under ultrasonic irradiation .Molecular Structure Analysis
The structure of spiro compounds can be determined by X-ray diffraction methods . The common atom that connects the two (or sometimes three) rings is called the spiro atom .Chemical Reactions Analysis
Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds can vary widely depending on their specific structure. They are a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Aplicaciones Científicas De Investigación
- Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione (referred to as “spirocompound” hereafter) has been extensively studied in the context of asymmetric synthesis. Organic chemists have long pursued its enantioselective synthesis, given its 3D properties and presence in natural products. Recent advancements in organocatalysis have significantly expanded the methodologies for synthesizing spirocycles, including spirosilanes .
- Spirocompounds exhibit diverse biological activities, making them attractive candidates for drug development. Researchers have explored the potential of spiro[chroman-4,4’-imidazolidine]-2’,5’-dione derivatives as antiparasitic agents. For instance, analogs of chroman-4-one displayed inhibition against Trypanosoma brucei and Leishmania infantum, targeting pteridine reductase-1 .
- Spirocompounds have intriguing optical and electronic properties. Researchers have investigated their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Additionally, recent work involving molybdenum complexes supported on nanoparticles has led to novel heterogeneous nanocatalysts for synthesizing spiro 1,4-dihydropyridines and spiro pyranopyrazoles .
Organocatalysis and Asymmetric Synthesis
Drug Discovery and Medicinal Chemistry
Material Science and Nanotechnology
Mecanismo De Acción
Target of Action
Spiro[chroman-4,4’-imidazolidine]-2’,5’-dione (referred to as “spirochromanone” for brevity) is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . Its versatile features have made it a valuable scaffold in medicinal chemistry. While it has been incorporated into various pharmaceuticals and bio-chemicals, let’s focus on its pharmacological potential.
Antidiabetic Activity: Spirochromanone derivatives have shown antidiabetic potential. They may interact with enzymes or receptors involved in glucose metabolism, such as acetyl-CoA carboxylase (ACC) or G-protein-coupled receptor 119 (GPR119) .
Anticancer Effects: In the field of anticancer research, spirochromanones have been evaluated. For instance, certain analogues were designed to target pteridine reductase-1, leading to inhibition against cancer cells like human ovarian cancer (A2780), murine melanoma (B16F10), and human breast carcinoma (MCF-7) .
Antioxidant and Anti-Inflammatory Properties: Spirochromanones exhibit antioxidant and anti-inflammatory effects, possibly through interactions with relevant enzymes or signaling pathways .
Direcciones Futuras
Spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .
Propiedades
IUPAC Name |
spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGZRRJAGUJLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66892-54-4 |
Source


|
| Record name | 2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How do Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives interact with cardiac cells to exert their antiarrhythmic effects?
A: Research suggests that these compounds primarily act as sodium channel blockers in cardiac cells []. This interaction reduces the rapid influx of sodium ions that typically occurs during the early phase of a cardiac action potential. By inhibiting this influx, these compounds can suppress abnormal electrical activity in the heart, thus preventing or treating arrhythmias.
Q2: What structural modifications within this class of compounds influence their potency and selectivity as antiarrhythmic agents?
A: Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the Spiro[chroman-4,4'-imidazolidine]-2',5'-dione scaffold significantly impact their antiarrhythmic activity [, ]. For example:
- Substitutions at the 2,2-dialkyl positions: Bulky or lipophilic groups in these positions generally enhance antiarrhythmic potency [].
- Substitutions at the 1'-aminoalkyl side chain: Modifications to the length and nature of the substituent at the nitrogen atom of this side chain significantly affect activity. For instance, a 3-(4-hydroxypiperidino)propyl substituent led to a compound with enhanced antiarrhythmic activity compared to other derivatives [].
- Presence of a halogen at the 6-position on the chroman ring: Compounds with a chlorine atom at this position, such as (-)-6-chloro-2,2-dimethyl-1'-[3-(4-hydroxypiperidino)propyl]spiro[chroman-4,4'-imidazolidine]-2',5'-dione, often display potent antiarrhythmic activity [].
Q3: Do these compounds exhibit different levels of activity depending on the heart rate or external potassium concentration?
A: Yes, studies on guinea pig papillary muscles showed that some Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives, like mexiletine and aprindine, exhibit frequency-dependent and potassium-sensitive effects on cardiac action potentials []. Specifically, their ability to reduce the maximum upstroke velocity of action potentials (Vmax) was more pronounced at higher heart rates and higher external potassium concentrations []. This suggests that these compounds might be more effective in suppressing arrhythmias under conditions of rapid heart rate or elevated potassium levels.
Q4: What analytical techniques have been employed to characterize and quantify these compounds?
A4: Various analytical methods have been used to characterize Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives. These include:
- Preparative Isoelectric Focusing: This technique, specifically using a Rotofor apparatus, has been employed to resolve and purify isoforms of aldose reductase, an enzyme that can be inhibited by certain Spiro[chroman-4,4'-imidazolidine]-2',5'-dione derivatives, such as Sorbinil [].
- Immunoblot Analysis: This technique, coupled with specific antibodies, has been used to detect and quantify the levels of specific cytochrome P450 enzymes in rat liver microsomes. This is particularly relevant for understanding the metabolic fate of these compounds in vivo [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

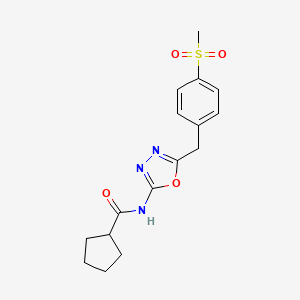

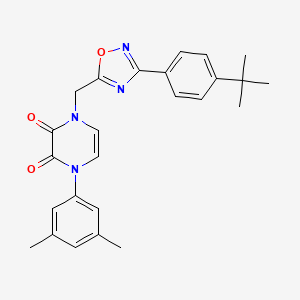
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)
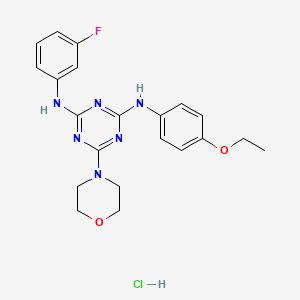
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
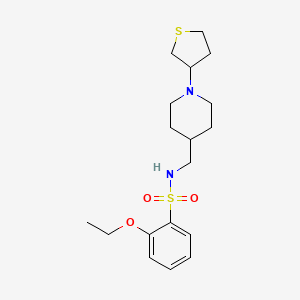
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755420.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)
